(3-Azidoazetidin-1-yl)(cyclopropyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds structurally related to "(3-Azidoazetidin-1-yl)(cyclopropyl)methanone" have been synthesized and evaluated for their anticancer and antituberculosis properties. For instance, derivates of cyclopropyl methanones have shown significant activity against both cancer cells and Mycobacterium tuberculosis, highlighting the potential of these compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Methodological Advances
- Research has also focused on the development of new synthesis methodologies that enhance the production of cyclopropyl-containing compounds. These methods facilitate the creation of structures with high selectivity and yield, which are crucial for generating compounds with desired biological activities (Shintani, Moriya, & Hayashi, 2011).
Drug Discovery and Development
- Another aspect of scientific research involving cyclopropyl methanones is their incorporation into drug discovery and development processes. Studies have shown that certain cyclopropyl methanol derivatives exhibit promising antitubercular activities, suggesting their potential as new therapeutic agents against tuberculosis (Bisht et al., 2010).
Molecular Docking and Antimicrobial Activity
- Molecular docking studies of cyclopropyl-containing compounds have identified their potential as anticancer and antimicrobial agents. This indicates the versatility of these compounds in addressing multiple health challenges, including resistant microbial strains (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-3-11(4-6)7(12)5-1-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPSIINQYZFJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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